3-(4-chlorophenyl)-N,N-diethylprop-2-enamide
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Overview
Description
3-(4-chlorophenyl)-N,N-diethylprop-2-enamide is an organic compound characterized by the presence of a chlorinated phenyl group attached to a prop-2-enamide backbone
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant activities .
Mode of Action
For instance, indole derivatives are known to interact with various receptors, leading to a range of biological activities .
Biochemical Pathways
Related compounds, such as indole derivatives, are known to influence various biological pathways . These pathways can lead to diverse downstream effects, including antiviral, anti-inflammatory, anticancer, and antioxidant activities .
Pharmacokinetics
In silico pharmacokinetics analysis of a similar compound, cmi, predicted that it might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier . These properties could impact the bioavailability of 3-(4-chlorophenyl)-N,N-diethylprop-2-enamide.
Result of Action
For instance, CMI, a selenium-containing compound, has been reported to protect dopaminergic neurons from H2O2-induced stress by lowering ROS levels and boosting the glutathione system .
Action Environment
For instance, triclocarban, a compound structurally similar to carbanilide compounds often found in pesticides and some drugs, is a white powder that is insoluble in water . This property could influence its action and stability in different environments.
Biochemical Analysis
Biochemical Properties
It is known that similar compounds can interact with various enzymes, proteins, and other biomolecules . For instance, selenium-containing compounds with similar structures have been shown to reverse depression-like behavior and oxidative imbalance induced by acute restraint stress .
Cellular Effects
In terms of cellular effects, 3-(4-chlorophenyl)-N,N-diethylprop-2-enamide may have antioxidant and immunomodulatory properties . It has been suggested that it could protect cells from oxidative stress, potentially influencing cell function, signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is suggested that it might interact with enzymes involved in glutathione metabolism and H2O2 scavenging, such as glutathione peroxidase, glutathione reductase, and catalase . This interaction could lead to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
Similar compounds have been shown to have long-term effects on cellular function in both in vitro and in vivo studies .
Metabolic Pathways
Similar compounds are known to be involved in various metabolic pathways, interacting with enzymes and cofactors .
Transport and Distribution
Similar compounds are known to be transported and distributed within cells and tissues .
Subcellular Localization
Similar compounds have been shown to translocate from the cytoplasm to the nucleus, potentially influencing their activity or function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-chlorophenyl)-N,N-diethylprop-2-enamide typically involves the reaction of 4-chlorobenzaldehyde with diethylamine and an appropriate prop-2-enamide precursor. The reaction is usually carried out under controlled conditions, such as in the presence of a base like sodium hydroxide or potassium carbonate, and at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced techniques such as continuous flow reactors and automated monitoring systems.
Chemical Reactions Analysis
Types of Reactions: 3-(4-chlorophenyl)-N,N-diethylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Comparison with Similar Compounds
- 3-(4-chlorophenyl)-N,N-dimethylprop-2-enamide
- 3-(4-chlorophenyl)-N,N-diethylprop-2-ynamide
- 3-(4-bromophenyl)-N,N-diethylprop-2-enamide
Comparison: Compared to its analogs, 3-(4-chlorophenyl)-N,N-diethylprop-2-enamide may exhibit unique properties due to the presence of the chlorophenyl group and the specific arrangement of the diethylprop-2-enamide moiety
Properties
IUPAC Name |
(E)-3-(4-chlorophenyl)-N,N-diethylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO/c1-3-15(4-2)13(16)10-7-11-5-8-12(14)9-6-11/h5-10H,3-4H2,1-2H3/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBPWCIRTQWZMBD-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C=CC1=CC=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)/C=C/C1=CC=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.